molecular formula C19H19F3N2O3 B11481639 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methylphenyl)amino]-, ethyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methylphenyl)amino]-, ethyl ester

Cat. No.: B11481639
M. Wt: 380.4 g/mol
InChI Key: DNXMFEMPAJRIDZ-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl and aromatic amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps. One common route includes the reaction of ethyl 3,3,3-trifluoropyruvate with aniline derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3,3,3-TRIFLUOROPYRUVATE: Shares the trifluoromethyl group but lacks the aromatic amine functionalities.

    METHYL 3,3,3-TRIFLUOROPYRUVATE: Similar structure with a methyl ester instead of an ethyl ester.

    3,3,3-TRIFLUOROPROPIONIC ACID: Contains the trifluoromethyl group but is a simpler carboxylic acid.

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its combination of trifluoromethyl and aromatic amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-(2-methylanilino)propanoate

InChI

InChI=1S/C19H19F3N2O3/c1-3-27-17(26)18(19(20,21)22,23-15-12-8-7-9-13(15)2)24-16(25)14-10-5-4-6-11-14/h4-12,23H,3H2,1-2H3,(H,24,25)

InChI Key

DNXMFEMPAJRIDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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